Ethanedioic acid,potassium salt (1:?)

Description

Significance in Contemporary Chemical Research

The contemporary importance of ethanedioic acid, potassium salts is multifaceted, with significant contributions to materials science, analytical chemistry, and coordination chemistry. In materials science, these compounds are integral to the synthesis of advanced functional materials. A prominent area of investigation is the use of potassium oxalate (B1200264) as an activating agent in the production of high-surface-area porous carbons. researchgate.netnih.gov These materials are crucial for applications such as gas adsorption and energy storage. researchgate.netresearchgate.net

In the realm of analytical chemistry, potassium oxalate serves as a primary reagent for the determination of calcium ions through permanganometric titration. nbinno.com Its ability to form insoluble calcium oxalate allows for precise quantification, a technique fundamental to quality control in various industries. nbinno.com Furthermore, the chelating nature of the oxalate ion is leveraged for the detection and quantification of heavy metals, which is vital for environmental monitoring. nbinno.comagscientific.com

Potassium hydrogenoxalate, in particular, is a subject of interest in the development of nonlinear optical (NLO) materials. recentscientific.comrecentscientific.com Single crystals of potassium hydrogenoxalate dihydrate have been synthesized and studied for their unique optical properties, which are essential for applications in laser technology and telecommunications. researchgate.netbanglajol.info

Overview of Research Trajectories and Interdisciplinary Relevance

The research trajectories for ethanedioic acid, potassium salts are expanding into increasingly specialized and interdisciplinary fields. The foundational role of these compounds in fundamental chemistry is now paving the way for their application in more complex systems.

One significant research direction is the development of more sustainable and efficient methods for synthesizing porous carbon materials. Researchers are exploring the use of potassium oxalate as a less corrosive alternative to traditional activating agents like potassium hydroxide. nih.govcsic.es This research has led to the creation of micro-mesoporous carbons from renewable resources like tannins, with potential applications in CO₂ capture and the adsorption of organic pollutants. americanelements.comnih.gov

The chelating properties of potassium oxalate are also being explored in environmental and agricultural science. Its ability to form stable complexes with metal ions is being investigated for the remediation of heavy metal contamination in soil and water. agscientific.comthinkdochemicals.com In agriculture, it shows promise for improving the bioavailability of essential micronutrients to plants. thinkdochemicals.comthinkdochemicals.com

The study of potassium hydrogenoxalate and related compounds in crystal engineering represents another key research trajectory. Scientists are investigating the growth and characterization of these crystals for their potential in optical devices. recentscientific.comnitk.ac.in This research intersects with solid-state physics and materials engineering, demonstrating the interdisciplinary nature of modern chemical research on these compounds.

Interactive Data Table 1: Properties of Porous Carbons Activated with Potassium Oxalate

| Precursor Material | Activating Agent | Surface Area (m²/g) | Total Pore Volume (cm³/g) | CO₂ Adsorption (mmol/g at 0°C, 1 atm) | Reference |

| Resorcinol-Formaldehyde Resin | Potassium Oxalate | 2130 | 1.10 | 6.6 | researchgate.net |

| Tannin-Derived Carbon | Potassium Oxalate & CO₂ | 1192 | 0.82 | 5.2 | americanelements.comnih.gov |

| Corn Starch | Potassium Oxalate | - | - | - | nih.gov |

| Sawdust-Derived Hydrochar | Potassium Oxalate | 1300-1600 | < 0.7 | - | csic.es |

Interactive Data Table 2: Optical and Physical Properties of Potassium Hydrogenoxalate Dihydrate (PHODH) Crystals

| Property | Value | Reference |

| Crystal System | Triclinic | recentscientific.comrecentscientific.com |

| Space Group | P1 | recentscientific.comrecentscientific.com |

| UV Cut-off Wavelength | 256 nm | recentscientific.com |

| Thermal Stability | Up to 288°C | recentscientific.com |

Properties

IUPAC Name |

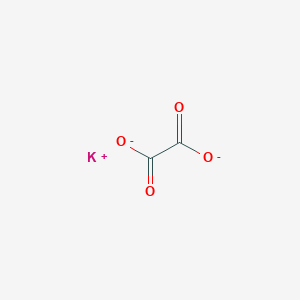

potassium;oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.K/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTCDHVHZSGGJA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2KO4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10043-22-8 | |

| Record name | Ethanedioic acid, potassium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010043228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, potassium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxalic acid, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Crystallographic Characterization and Structural Elucidation

Crystal and Molecular Structures of Anhydrous Potassium Oxalate (B1200264)

The anhydrous form of potassium oxalate (K₂C₂O₄) has been a subject of crystallographic studies to understand the intrinsic conformation of the oxalate anion and the coordination environment of the potassium cations. High-resolution diffraction techniques have been crucial in determining its precise solid-state structure.

The molecular and crystal structure of anhydrous potassium oxalate was determined from high-resolution synchrotron and X-ray laboratory powder patterns. It crystallizes in the orthorhombic space group Pbam. The structure can be conceptualized as a distorted AlB₂-type layer structure. aip.org In this arrangement, alternating layers of oxalate anions and potassium cations are formed. aip.org The potassium cations are coordinated by eight oxygen atoms, forming a distorted cube. These cubic coordination polyhedra share faces to form infinite chains along the c-axis. aip.org

Table 1: Crystallographic Data for Anhydrous Potassium Oxalate (K₂C₂O₄)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | aip.org |

| Space Group | Pbam | aip.org |

| a (Å) | 10.91176(7) | aip.org |

| b (Å) | 6.11592(4) | aip.org |

| c (Å) | 3.44003(2) | aip.org |

| Z (Formula units/cell) | 2 | aip.org |

Planarity and Conformation of the Oxalate Anion

A key aspect of oxalate crystallography is the conformation of the ethanedioate (C₂O₄²⁻) anion. Quantum mechanical calculations suggest a staggered, nonplanar conformation (D₂d symmetry) is energetically preferred for the free anion. aip.org However, in the solid state, the conformation is heavily influenced by packing effects and cation interactions. aip.org

In anhydrous potassium oxalate, the oxalate anion is found to be planar (D₂h symmetry). aip.orgaip.org The planar anions are situated on a mirror plane and form infinite parallel chains along the c-direction. aip.org This planarity is in contrast to other alkali oxalates like cesium oxalate, where the anion adopts a staggered conformation. aip.org The stabilization of the planar form in potassium oxalate is attributed to the electrostatic forces between the cations and anions in the crystal lattice. researchgate.net Each oxygen atom of the oxalate anion is coordinated to four potassium cations. aip.org

Polymorphism and Solid-State Phase Transitions

Polymorphism, the ability of a substance to exist in more than one crystal structure, can significantly impact a material's properties. While extensive studies on polymorphism in potassium oxalate are not widely reported, investigations into related alkali oxalates provide insight. For instance, rubidium oxalate is known to exist in two polymorphic forms at room temperature, one of which is isostructural with potassium oxalate. aip.org

Studies using fast angle-dispersive X-ray powder diffraction have been conducted on potassium oxalate at elevated temperatures to investigate potential order-disorder phenomena and decomposition. mpg.de Such temperature-dependent studies are essential for identifying solid-state phase transitions. For example, research on potassium tetrafluoroborate (B81430) (KBF₄) shows it undergoes a reversible solid-solid phase transition from an orthorhombic to a disordered cubic phase upon heating. wikipedia.org Similar thermally induced phase transitions have been observed in other oxalates, such as rubidium oxalate, which displays multiple phase transitions upon heating before its eventual decomposition into rubidium carbonate. aip.orgmpg.de

Structural Studies of Potassium Oxalate Hydrates (e.g., Monohydrate)

Potassium oxalate readily forms a monohydrate (K₂C₂O₄·H₂O), which has been extensively studied to understand the role of water molecules in the crystal structure, particularly their involvement in hydrogen bonding.

The monohydrate crystallizes in the monoclinic space group C2/c. aip.orgiucr.org The structure consists of oxalate ions and water molecules forming infinite linear chains, which are held together by electrostatic interactions with the potassium ions. aip.orgaip.org Unlike in the anhydrous form, the oxalate ion in the monohydrate is not perfectly planar; a slight deviation is observed, with a separation of 0.037 Å between the two carboxyl planes. iucr.org

Table 2: Crystallographic Data for Potassium Oxalate Monohydrate (K₂C₂O₄·H₂O)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | aip.orgiucr.org |

| Space Group | C2/c | aip.orgiucr.org |

| a (Å) | 9.222(3) | iucr.org |

| b (Å) | 6.197(2) | iucr.org |

| c (Å) | 10.690(5) | iucr.org |

| β (°) | 110.70(3) | iucr.org |

| Z (Formula units/cell) | 4 | aip.org |

Hydrogen Bonding Networks and Water Molecule Coordination

In the monohydrate, the water molecules are integral to the structure, linking the oxalate ions through hydrogen bonds to form infinite chains. aip.orgaip.org Neutron diffraction studies have provided precise locations for the hydrogen atoms, allowing for a detailed analysis of the hydrogen bonding. The O-H distance within the water molecule is 0.963 Å, and it participates in a hydrogen bond with an oxalate oxygen atom, with an O···O distance of 2.754 Å. iucr.org The O-H···O angle is nearly linear at 169.66°. iucr.org

The coordination environment of the water molecule itself is unusual. The two hydrogen atoms and two potassium ions lie almost in a plane around the water oxygen atom. aip.orgaip.org This arrangement is noteworthy because neither of the lone pairs of electrons on the water molecule's oxygen is specifically directed towards a metal ion, which is a rare configuration in hydrated crystals where metal ions are available. aip.orgaip.org The H-O-H angle of the water molecule is 107.62°. iucr.org

Neutron Diffraction Refinement of Hydrate (B1144303) Structures

Neutron diffraction has been a particularly powerful tool for studying potassium oxalate monohydrate because it allows for the precise determination of hydrogen atom positions, which is difficult with X-ray diffraction due to hydrogen's low scattering power for X-rays. iucr.orgias.ac.in A high-precision refinement using three-dimensional neutron diffraction data yielded a very low R-value of 0.026, indicating excellent agreement between the observed and calculated structures. iucr.org

This refinement provided highly accurate bond distances and angles. iucr.org For example, the C-C bond length in the oxalate ion was determined to be 1.581 Å. iucr.org The refinement also detailed the thermal motion of the atoms, revealing that the root-mean-square amplitude of thermal motion for the water's oxygen atom is significantly larger than that of its hydrogen atoms in certain directions. iucr.org Such detailed structural information is crucial for understanding the dynamics of the water molecule within the crystal lattice. iucr.orgaip.org

Advanced Diffraction Techniques in Potassium Oxalate Crystallography (e.g., Synchrotron, X-ray Powder Diffraction, Neutron Diffraction)

The elucidation of the detailed crystal structures of potassium oxalate and its hydrate has been made possible through the application of advanced diffraction techniques. Each technique offers unique advantages for studying crystalline materials.

Synchrotron X-ray Powder Diffraction has been instrumental in solving the crystal structure of anhydrous potassium oxalate ab initio. aip.org The high resolution and intensity of synchrotron radiation are necessary to obtain high-quality powder patterns from which complex structures can be determined, especially for materials that are difficult to synthesize as large single crystals. mpg.denih.gov

X-ray Powder Diffraction (XRPD) using conventional laboratory sources is a fundamental technique for phase identification and for Rietveld refinement of crystal structures. researchgate.netresearchgate.net It is widely used to study polymorphism and thermally induced phase transitions by collecting data as a function of temperature. mpg.deresearchgate.net For complex structures or twinned crystals, where single-crystal X-ray diffraction can be problematic, XRPD with Rietveld refinement provides a powerful alternative for structural analysis. researchgate.netresearchgate.net

Neutron Diffraction is indispensable for accurately locating light atoms, particularly hydrogen, in the presence of heavier atoms. aps.orgyoutube.com In the case of potassium oxalate monohydrate, single-crystal neutron diffraction was essential for precisely defining the hydrogen bonding network and the geometry of the water molecule. aip.orgiucr.org This technique provides definitive information on bond lengths and angles involving hydrogen, which is critical for a complete understanding of the hydrated structure's stability and properties. ias.ac.in

Interatomic and Intermolecular Interactions within the Crystalline Lattice

Potassium Oxalate (K₂C₂O₄) and its Monohydrate (K₂C₂O₄·H₂O)

The crystal structure of anhydrous potassium oxalate is characterized by the ionic interactions between potassium cations (K⁺) and oxalate anions (C₂O₄²⁻). In the anhydrous form, the oxalate anion is planar and resides on a mirror plane. acs.orgmpg.de These planar anions form infinite parallel chains within the crystal lattice. mpg.de Each oxygen atom of the oxalate anion is coordinated to four potassium cations, creating a stable, tightly-packed structure. mpg.de The potassium cations, in turn, form infinite parallel double chains. mpg.de

The structure of potassium oxalate monohydrate (K₂C₂O₄·H₂O) has been refined using three-dimensional X-ray and neutron diffraction data. chemicalbook.comiucr.org It crystallizes in the monoclinic system, space group C2/c. iucr.org The crystal structure consists of infinite linear chains of H₂O--C₂O₄²⁻--H₂O--C₂O₄²⁻ along the [10ī] direction, linked by potassium cations. iucr.org

A key feature of the monohydrate's structure is the presence of a distinct hydrogen bond with a length of 2.760 (2) Å between one of the oxalate oxygen atoms and the water molecule. iucr.org The other oxygen atom of the same carboxyl group does not participate in hydrogen bonding. This asymmetry is reflected in the C-O bond lengths; the bond between carbon and the hydrogen-bonded oxygen atom is longer (1.260 (2) Å) than the C-O bond involving the non-hydrogen-bonded oxygen (1.247 (2) Å). iucr.org The central carbon-carbon bond in the oxalate anion is notably long at 1.574 (2) Å. iucr.org

Potassium Hydrogenoxalate (KHC₂O₄)

Potassium hydrogenoxalate, also known as potassium bioxalate, is a salt containing the hydrogenoxalate anion (HC₂O₄⁻). chemicalbook.comwikipedia.org Its crystal structure is notable for its organization into relatively rigid columns of hydrogen-bonded hydrogenoxalate anions. chemicalbook.comwikipedia.org Within these columns, the anions are linked by hydrogen bonds, a common motif for carboxylic acids and their salts. nih.govwikipedia.org These parallel columns are in turn joined into sheets by ionic K⁺---O bonds. chemicalbook.comwikipedia.org This specific arrangement of strong hydrogen-bonded chains linked by ionic forces results in a remarkable elastic anisotropy in the anhydrous salt. chemicalbook.comwikipedia.org

Potassium Tetraoxalate (KH₃(C₂O₄)₂·2H₂O)

Potassium tetraoxalate is a complex salt with the formula K(HC₂O₄)(H₂C₂O₄)·2H₂O. researchgate.netscbt.com Its crystal structure is defined by an extensive and intricate network of hydrogen bonding. researchgate.net This network involves not only the expected short hydrogen bonds between the hydrogenoxalate anion and the neutral oxalic acid molecule but also interactions between the water molecules and oxalic acid. researchgate.net The oxalate residues and water molecules participate in both simple and bifurcated hydrogen bonds, with the shortest oxygen-oxygen distance for a hydrogen bond being 2.503(6) Å. researchgate.net The presence of multiple hydrogen-bond donors (hydroxyl groups from oxalic acid and water) and acceptors (carbonyl and hydroxyl oxygens) allows for a complex three-dimensional supramolecular framework. nih.govnih.gov

Thermal Decomposition Pathways and Mechanistic Investigations

Non-Isothermal and Isothermal Thermogravimetric Analysis of Potassium Oxalate (B1200264)

Thermogravimetric analysis (TGA) is a fundamental technique used to study the thermal decomposition of potassium oxalate. slideshare.net In a typical non-isothermal TGA experiment, the mass of a sample is continuously monitored as it is heated at a constant rate. libretexts.org The resulting thermogram, a plot of mass versus temperature, reveals distinct stages of decomposition.

For potassium oxalate monohydrate (K₂C₂O₄·H₂O), the TGA curve typically shows an initial weight loss corresponding to the removal of water of hydration to form the anhydrous salt. researchgate.net For instance, the crystal water is completely lost by 120°C. Following dehydration, the anhydrous potassium oxalate remains stable over a significant temperature range before undergoing decomposition at higher temperatures. researchgate.net

Isothermal TGA, where the sample is held at a constant temperature and mass loss is recorded over time, provides complementary information. This method is particularly useful for detailed kinetic studies of specific decomposition steps, allowing for the determination of reaction rates under specific temperature conditions. Studies on related oxalates, such as calcium and strontium oxalates, have utilized both isothermal and non-isothermal conditions to build comprehensive kinetic models. researchgate.net The analysis of decomposition under both conditions helps in understanding complex reaction mechanisms that may involve multiple, overlapping steps. researchgate.net

The atmosphere in which the analysis is conducted significantly impacts the results. Studies on potassium oxalate and its complexes have been performed in dynamic atmospheres of air, nitrogen, and hydrogen to understand the role of oxidative or reducing conditions on the decomposition pathway. researchgate.netrsc.orgresearchgate.net

Decomposition Mechanisms and Identification of Reaction Stages (e.g., Carbonate Formation)

The thermal decomposition of anhydrous potassium oxalate proceeds at significantly higher temperatures than many transition metal oxalates, which typically break down between 200°C and 400°C. researchgate.net Anhydrous potassium oxalate decomposes at around 600°C. researchgate.net The primary decomposition reaction involves the breakdown of the oxalate anion to form potassium carbonate (K₂CO₃) and carbon monoxide (CO). researchgate.net

Research suggests a mechanistic pathway for this decomposition. It is proposed that the process begins with the thermally induced cleavage of the carbon-carbon bond within the oxalate anion (C₂O₄²⁻). researchgate.net This initial bond-breaking event leads to the formation of unstable intermediates, which then rearrange to yield the final stable products of potassium carbonate and carbon monoxide. researchgate.net The high structural similarity between anhydrous potassium oxalate and potassium carbonate facilitates this solid-state transformation, allowing the reaction to proceed topochemically. researchgate.net

In the decomposition of complex oxalates containing potassium, such as potassium bis-oxalatodiaquaindate(III) monohydrate, the decomposition occurs in multiple stages. After dehydration, the complex breaks down to form a mixture of potassium oxalate and the metal oxide (in this case, Indium(III) oxide). ias.ac.in The potassium oxalate formed in this intermediate step then decomposes to potassium carbonate in a subsequent, higher-temperature stage, typically in the range of 347°C to 420°C for this specific complex. ias.ac.in

The decomposition stages for a complex like potassium ferrioxalate (B100866) have been identified through techniques like TG, DTG (derivative thermogravimetry), and DTA (differential thermal analysis), with the final products in an inert atmosphere being potassium carbonate and iron. researchgate.net

Table 1: Decomposition Stages of Potassium Bis-oxalatodiaquaindate(III) Monohydrate

| Temperature Range (°C) | Process | Resulting Products |

|---|---|---|

| 50 - 150 | Dehydration (Loss of crystal water) | K[In(C₂O₄)₂(H₂O)₂] |

| 150 - 200 | Dehydration (Loss of coordinated water) | K[In(C₂O₄)₂] |

| ~200 - 347 | Decomposition of indium oxalate moiety | K₂C₂O₄ and In₂O₃ |

| 347 - 420 | Decomposition of potassium oxalate | K₂CO₃ and In₂O₃ |

Data sourced from a study on the thermal decomposition of potassium bis-oxalatodiaquaindate(III) monohydrate. ias.ac.in

Influence of Metal Oxide Promoters on Oxalate Anion Breakdown Kinetics

Investigations have been carried out to determine if metal oxides can act as catalysts or promoters to lower the decomposition temperature of potassium oxalate. researchgate.net In one study, equimolar mixtures of potassium oxalate and various metal oxides (ZnO, PbO, NiO, CuO, Cu₂O, Fe₂O₃, Co₃O₄, and Cr₂O₃) were heated in controlled atmospheres of air or hydrogen. researchgate.net

The results indicated that these metal oxides have an "unexpectedly small" effect on promoting the breakdown of the oxalate anion. researchgate.net While some reaction was observed at temperatures lower than the decomposition of pure potassium oxalate, a significant portion of the potassium oxalate decomposed in its usual temperature range (around 590–650°C), suggesting the promoting effect was limited. researchgate.net

Potential catalytic mechanisms, such as the formation of less stable intermediate metal oxalates or heterogeneous catalysis on the oxide surface, did not appear to be significant. researchgate.net Even under reducing hydrogen atmospheres, where some oxides were reduced to the metal, the catalytic activity was further diminished. researchgate.net This contrasts with the known autocatalytic effect of metal products in the decomposition of other oxalates, like nickel oxalate. researchgate.net The study concluded that there is no appreciable interaction between the ionic potassium oxalate salt and the oxide surfaces under the experimental conditions. researchgate.net

Table 2: Metal Oxides Studied as Promoters for Potassium Oxalate Decomposition

| Metal Oxide |

|---|

| Zinc Oxide (ZnO) |

| Lead(II) Oxide (PbO) |

| Nickel(II) Oxide (NiO) |

| Copper(II) Oxide (CuO) |

| Copper(I) Oxide (Cu₂O) |

| Iron(III) Oxide (Fe₂O₃) |

| Cobalt(II,III) Oxide (Co₃O₄) |

| Chromium(III) Oxide (Cr₂O₃) |

A list of metal oxides investigated for their catalytic effect on potassium oxalate breakdown. researchgate.net

Thermal Stability of Potassium Oxalate and its Complex Derivatives (e.g., Titanium, Indium, Aluminum Oxalates)

Potassium oxalate forms stable complex derivatives with various metals, and their thermal stabilities differ significantly from the parent salt and from each other.

Potassium Titanyl Oxalate (K₂TiO(C₂O₄)₂): This complex is less stable than simple potassium oxalate. researchgate.net Studies on potassium titanyl oxalate dihydrate show that dehydration begins around 70°C and is complete by 200°C. rsc.orgrsc.org The anhydrous complex is not stable and begins to decompose rapidly above 275°C. rsc.orgrsc.org The decomposition proceeds through multiple stages, ultimately forming potassium titanate as the final product. researchgate.net

Potassium Aluminium Oxalate (K₃[Al(C₂O₄)₃]): The hydrated form of potassium trioxalatoaluminate decomposes in stages. After a multi-step dehydration below 120°C, the anhydrous compound decomposes between 320°C and 435°C into a mixture of potassium oxalate, potassium carbonate, and alumina. uu.nl The potassium oxalate component then decomposes at a higher temperature (435-575°C). rsc.orguu.nl Another study notes that the anhydrous complex is stable in the range of 150°C to 375°C, with decomposition being largely complete by 575°C, yielding potassium aluminate. rsc.orgrsc.org

Potassium Indium Oxalate (K[In(C₂O₄)₂]): The hydrated complex K[In(C₂O₄)₂]·3H₂O first undergoes dehydration in two steps between 50°C and 200°C. ias.ac.in The anhydrous complex then decomposes in a sharp step, with a peak decomposition rate at 309°C, to yield potassium oxalate and indium(III) oxide. ias.ac.in This is followed by the decomposition of the intermediate potassium oxalate to potassium carbonate between 347°C and 420°C. ias.ac.in

Table 3: Comparative Thermal Decomposition Temperatures

| Compound | Dehydration Range (°C) | Anhydrous Decomposition Range (°C) | Final Product(s) |

|---|---|---|---|

| Potassium Oxalate Monohydrate | ~100 - 160 | ~590 - 650 | Potassium Carbonate |

| Potassium Titanyl Oxalate Dihydrate | 70 - 200 | >275 | Potassium Titanate |

| Potassium Trioxalatoaluminate Hydrate (B1144303) | <120 | 320 - 575 | Potassium Aluminate |

| Potassium Bis-oxalatodiaquaindate(III) Monohydrate | 50 - 200 | ~200 - 420 (multi-stage) | Potassium Carbonate & Indium(III) Oxide |

Comparative data compiled from multiple studies. researchgate.netrsc.orgias.ac.inuu.nl

Kinetic Analyses of Solid-State Thermal Decomposition Processes

The kinetics of solid-state reactions, such as the thermal decomposition of potassium oxalate and its derivatives, are complex and can be investigated using data from thermogravimetric analyses. researchgate.net Kinetic analysis aims to determine parameters like the activation energy (Ea), the pre-exponential factor (A), and the reaction model that best describes the process.

For complex decompositions, model-free isoconversional methods are often employed. researchgate.netresearchgate.net These methods analyze the reaction rate at different degrees of conversion (α) without assuming a specific reaction model, allowing for the determination of the activation energy as a function of conversion. A dependency of Ea on α often indicates a multi-step, complex reaction mechanism. researchgate.net

For example, the kinetic analysis of the thermal decomposition of potassium titanium oxalate (PTO) has been performed using non-isothermal TGA data at multiple heating rates. researchgate.net The third stage of its decomposition, involving the elimination of CO and CO₂, was analyzed using both model-fitting and model-free approaches. The model-free analysis revealed that this stage proceeds as a single step with an activation energy of approximately 315 kJ mol⁻¹. researchgate.net Similarly, the dehydration of K₂TiO(C₂O₄)₂·2H₂O has been studied, with model-free methods showing the complexity of the process by the dependence of the activation energy on the extent of conversion. researchgate.net

The determination of kinetic parameters is sensitive to the overlap of thermal decomposition traces, which can be a significant challenge in analyzing multi-stage reactions. researchgate.net

Solution Chemistry and Complexation Behavior

Chelation Mechanisms with Metal Ions

The oxalate (B1200264) ion is a bidentate ligand, meaning it can bind to a central metal ion at two different points. fiveable.me This ability allows it to form stable, five-membered chelate rings (MO₂C₂), which is a key feature of its interaction with metal ions. fiveable.mewikipedia.org This chelating action effectively sequesters metal ions, altering their solubility and reactivity. thinkdochemicals.com Potassium oxalate, being a soluble salt, provides a ready source of oxalate ions in aqueous solutions for these chelation reactions. marekdoyle.comncsu.edu The process is crucial for applications ranging from heavy metal removal to the synthesis of complex materials. thinkdochemicals.comagscientific.com

Calcium (Ca²⁺): The reaction between soluble oxalate ions and calcium ions is a classic example of chelation leading to precipitation. When potassium oxalate is added to a solution containing calcium ions, the oxalate chelates the Ca²⁺, forming the highly insoluble salt, calcium oxalate (CaC₂O₄). marekdoyle.comtandfonline.comwebqc.orgbrainly.com This reaction is rapid and is a cornerstone of quantitative analysis for calcium. The strong affinity of oxalate for calcium is also relevant in biological systems, where calcium oxalate crystals can form. wikipedia.org The net ionic equation for this precipitation reaction is: Ca²⁺(aq) + C₂O₄²⁻(aq) → CaC₂O₄(s). brainly.com

Magnesium (Mg²⁺): Like calcium, magnesium ions also form a chelate with oxalate, resulting in magnesium oxalate (MgC₂O₄). webqc.orgwebqc.orgwikipedia.org However, a significant difference lies in the solubility of their respective salts. Magnesium oxalate is noted to be substantially more soluble in water than calcium oxalate. marekdoyle.com Theoretical models and experimental observations indicate that the presence of magnesium ions can interfere with and destabilize calcium oxalate formation, which is a factor in preventing kidney stone formation. nih.govmarekdoyle.com

Iron (Fe³⁺ and Fe²⁺): The oxalate ion forms very stable complexes with iron in both its +2 (ferrous) and +3 (ferric) oxidation states. pearson.com A well-known example is the formation of the tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, when potassium oxalate is reacted with a ferric salt. wikipedia.orgumass.edu In this complex, three bidentate oxalate ligands bind to a central Fe³⁺ ion, creating a stable octahedral geometry. pearson.comchemeurope.com This complex is often isolated as its potassium salt, potassium tris(oxalato)ferrate(III) trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O), a green crystalline compound. wikipedia.orgumass.edu The synthesis often involves first precipitating iron(II) oxalate, which is then oxidized by hydrogen peroxide in the presence of excess potassium oxalate. umass.eduslideshare.net

Rare Earth Elements (REEs): Oxalate chelation is a vital method for the separation and recovery of rare earth elements from ore leachates and recycled materials like permanent magnets. nih.govmdpi.com REEs readily react with oxalic acid or soluble oxalate salts to form insoluble rare earth oxalate precipitates. alfa-chemistry.comrsc.org The solubility of these oxalates varies across the lanthanide series, with heavy rare earth oxalates generally being more soluble than those of light rare earths under the same acidic conditions. alfa-chemistry.com This difference in solubility, along with careful control of reaction parameters like pH and temperature, allows for the selective precipitation and separation of different REEs. osti.govgoogle.com

Precipitation Phenomena and Solubility Control in Aqueous Systems

The addition of a soluble potassium oxalate solution is a common and effective method for controlling the solubility of metal ions and inducing their precipitation. ncsu.edu This technique is widely used in hydrometallurgy and analytical chemistry to separate valuable or toxic metals from complex aqueous solutions. agscientific.commdpi.com

Precipitation can occur via two primary mechanisms: heterogeneous and homogeneous. Heterogeneous precipitation involves the direct addition of the precipitating agent (e.g., potassium oxalate solution) to the metal ion solution, leading to rapid supersaturation and the formation of many small crystals. nih.gov In contrast, homogeneous precipitation generates the precipitating agent slowly within the solution, for instance, through the thermal decomposition of a precursor like oxamic acid to produce oxalic acid. nih.gov This slower process results in the growth of larger, more well-defined crystals. nih.gov

Several factors critically influence the efficiency and selectivity of metal oxalate precipitation:

pH: The pH of the solution is a dominant factor. mdpi.comscience.gov Oxalic acid speciation is pH-dependent; at low pH (below ~1.2), it exists primarily as H₂C₂O₄, while at higher pH (above ~4.2), the dinegative oxalate ion, C₂O₄²⁻, is the dominant species. scispace.com As the pH increases, the concentration of the C₂O₄²⁻ ion increases, which generally leads to more effective precipitation of metal oxalates. osti.gov

Temperature: Temperature also affects precipitation efficiency, though its impact can be complex. mdpi.com For some systems, such as the recovery of rare earth elements, elevating the temperature can increase the recovery rate. google.com

Reagent Concentration: The amount of oxalate added is crucial. Using a stoichiometric amount of oxalic acid can precipitate a majority of the target metals, while adding a slight excess can increase the precipitation efficiency further. mdpi.com However, a large excess can sometimes lead to the co-precipitation of other metals or the formation of soluble complex ions, reducing selectivity. mdpi.commdpi.com

This control over precipitation is utilized in various industrial processes, such as the recovery of cobalt and nickel from battery leach solutions, where they are co-precipitated as a mixed oxalate. mdpi.com

Formation of Soluble and Insoluble Oxalate Salts in Diverse Chemical Environments

Oxalate compounds can be broadly categorized based on their solubility in water. mdpi.com This distinction is fundamental to understanding their behavior in chemical and biological systems.

Soluble Oxalates: These are typically salts of oxalic acid with alkali metals, such as potassium oxalate (K₂C₂O₄) and sodium oxalate (Na₂C₂O₄). marekdoyle.comncsu.eduresearchgate.net These compounds dissolve readily in water, releasing free oxalate ions into the solution. ncsu.edu Soluble oxalates are considered more bioavailable because they can be easily absorbed. marekdoyle.comtandfonline.com In chemical applications, they serve as the primary source of oxalate ions for precipitation and complexation reactions. researchgate.net

Insoluble Oxalates: These are formed when oxalate ions bind with divalent and trivalent metal ions, including calcium, magnesium, iron, and rare earth elements. ncsu.edumdpi.comresearchgate.net Calcium oxalate is famously insoluble, and its formation drives many separation processes and is also implicated in the formation of kidney stones. tandfonline.comwebqc.org Iron oxalates are also generally insoluble. scispace.com The insolubility of these salts is the basis for their removal from solutions via precipitation. wikipedia.org

The transition between soluble and insoluble forms occurs readily. marekdoyle.com When a source of soluble oxalate like potassium oxalate is introduced into a solution containing ions like Ca²⁺, the equilibrium shifts dramatically towards the formation of the insoluble calcium oxalate precipitate. marekdoyle.combrainly.com

It is important to note that "insoluble" is a relative term. For instance, magnesium oxalate is significantly more soluble than calcium oxalate. marekdoyle.com Furthermore, insoluble oxalates can often be dissolved in acidic solutions. mdpi.com The solubility products (Ksp) provide a quantitative measure of this property and are essential for predicting precipitation behavior.

Table 1: Solubility of Various Oxalate Salts

| Compound Name | Chemical Formula | Solubility in Water | Key Characteristics |

|---|---|---|---|

| Potassium Oxalate | K₂C₂O₄ | High | Common source of soluble oxalate ions. ncsu.edu |

| Sodium Oxalate | Na₂C₂O₄ | High | A soluble salt of oxalic acid. researchgate.net |

| Calcium Oxalate | CaC₂O₄ | Very Low | Forms a precipitate readily; a major component of kidney stones. tandfonline.comwikipedia.org |

| Magnesium Oxalate | MgC₂O₄ | Low, but > CaC₂O₄ | Significantly more soluble than calcium oxalate. marekdoyle.comwikipedia.org |

| Iron(II) Oxalate | FeC₂O₄ | Very Low | Precursor in the synthesis of iron(III) oxalate complexes. mdpi.comscispace.com |

| Rare Earth Oxalates | RE₂(C₂O₄)₃ | Very Low | Used for separation and recovery of REEs. alfa-chemistry.com |

Coordination Chemistry in Metal-Oxalate Complex Formation

The oxalate ion's role as a ligand is central to its coordination chemistry. fiveable.me It is a classic example of a chelating bidentate ligand, donating electron pairs from two of its oxygen atoms to a metal center to form stable complexes. wikipedia.orgslideshare.net This coordination behavior leads to a high degree of structural diversity in the resulting compounds. iucr.org

The most common coordination mode for oxalate involves forming a five-membered chelate ring with the metal ion. wikipedia.org When multiple oxalate ligands coordinate to a single metal center, they typically form an octahedral geometry. pearson.com A prime example is the [Fe(C₂O₄)₃]³⁻ complex, where three oxalate ligands occupy the six coordination sites around the central iron(III) ion. pearson.comchemeurope.com This complex anion exhibits helical chirality, meaning it can exist as two non-superimposable mirror images (enantiomers), designated as Δ (delta) and Λ (lambda). wikipedia.orgwikipedia.org

While homoleptic complexes (containing only one type of ligand, like oxalate) are well-studied, a vast number of mixed-ligand complexes also exist, where oxalate is coordinated alongside other ligands, such as water. wikipedia.org The oxalate ligand can also act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. wikipedia.org This versatility, where oxalate can adopt various coordination modes (mono-, bi-, tri-, or tetradentate), contributes to the formation of a wide array of complex structures, from simple mononuclear species to intricate three-dimensional networks. iucr.org The study of these coordination compounds is important for developing materials with specific magnetic and electrochemical properties. iucr.org

Advanced Analytical Methodologies for Oxalate Quantification and Characterization

Chromatographic Techniques for Oxalate (B1200264) Determination (e.g., High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are fundamental for separating and quantifying oxalate from complex mixtures. nih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are at the forefront of these methods. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is a prevalent technique for oxalate analysis, valued for its high resolution and sensitivity. nih.gov A variety of HPLC methods, including those using ion-exchange, ion-exclusion, and reversed-phase columns, have been developed. elsevier.es For instance, an HPLC method coupled with an ultraviolet (UV) detector can quantify oxalate after derivatization, a process that makes the compound detectable at specific wavelengths, such as 314 nm. nih.gov This approach allows for the detection of low oxalate concentrations with excellent separation from other components in the sample. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) provides exceptional sensitivity and selectivity, making it ideal for trace-level analysis of oxalate. researchgate.netnih.gov Since oxalate is non-volatile, it requires a chemical modification step called derivatization before GC-MS analysis. nih.gov This typically involves converting oxalic acid into a volatile ester. The resulting derivative is then separated by the gas chromatograph and identified by the mass spectrometer, which provides both quantitative data and structural confirmation. nih.govresearchgate.net

Electrochemical Detection Methods (e.g., Amperometry, Ion-Selective Electrodes)

Electrochemical methods offer a sensitive, often cost-effective, and rapid approach to oxalate determination. researchgate.netmdpi.com These techniques measure the electrochemical response of oxalate at an electrode. nih.gov

Amperometry measures the current produced from the oxidation or reduction of a substance. youtube.com For oxalate analysis, amperometric biosensors are frequently used. These sensors often immobilize the enzyme oxalate oxidase on an electrode. nih.gov The enzyme specifically reacts with oxalate to produce hydrogen peroxide, which is then electrochemically detected. nih.gov This method provides high selectivity due to the specific nature of the enzyme. nih.gov

Ion-Selective Electrodes (ISEs) are potentiometric sensors designed to respond to the concentration of a specific ion in a solution. youtube.comyoutube.com An ISE for oxalate measures the potential difference that develops across a membrane containing a specific ionophore that selectively binds to oxalate ions. This potential is proportional to the logarithm of the oxalate concentration in the sample, allowing for direct and rapid measurement. youtube.com

Spectroscopic Techniques (e.g., Fourier-Transform Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy, X-ray Absorption Spectroscopy, Solid-State Nuclear Magnetic Resonance for Isotopic Tracing)

Spectroscopic techniques are indispensable for both the quantification and the detailed structural analysis of potassium oxalate.

Fourier-Transform Infrared (FTIR) Spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation. researchgate.net The FTIR spectrum of potassium oxalate shows characteristic absorption bands for the carboxylate groups (C=O and C-O) and the carbon-carbon single bond (C-C). researchgate.netwalisongo.ac.id These spectral features serve as a fingerprint for identifying the compound and studying its structure. walisongo.ac.idresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy is often used for quantifying oxalate after it has reacted to form a colored compound. The intensity of the color, measured by its absorbance of light at a specific wavelength, is proportional to the oxalate concentration. r-biopharm.com

X-ray Absorption Spectroscopy (XAS) is a powerful technique that probes the local atomic structure around a specific element. By tuning the X-ray energy to the absorption edge of potassium or carbon, XAS can provide detailed information about the coordination environment and electronic state of these atoms within the potassium oxalate crystal.

Solid-State Nuclear Magnetic Resonance (ssNMR) for Isotopic Tracing provides detailed structural and dynamic information about solid materials. nih.gov For potassium oxalate, ¹³C ssNMR can be particularly informative. By using oxalate enriched with the ¹³C isotope, ssNMR can precisely determine the local environment of the carbon atoms, providing insights into the crystal packing and the structure of the oxalate ion itself. nih.gov

Enzymatic Assays Utilizing Oxalate Oxidase for Quantitative Analysis

Enzymatic assays that use the enzyme oxalate oxidase are highly specific and sensitive for quantifying oxalate. nih.govlibios.fr This enzyme catalyzes the oxidation of oxalate to produce carbon dioxide and hydrogen peroxide. r-biopharm.comnih.gov The concentration of oxalate can then be determined by measuring the amount of hydrogen peroxide produced. nih.govnih.gov This is often done through a secondary reaction that generates a colored product, which is then measured spectrophotometrically. r-biopharm.comlibios.fr These assay kits are widely available and used in various fields, including clinical diagnostics. bioassaysys.com

Titrimetric Approaches (e.g., Potassium Permanganate (B83412) Titration)

Titrimetric methods are classical, yet reliable and well-established, techniques for determining oxalate concentration. nih.gov

Potassium Permanganate Titration is a redox titration where an oxalate solution is titrated with a standardized solution of potassium permanganate (KMnO₄), a strong oxidizing agent. slideshare.netvedantu.combyjus.com The reaction is performed in an acidic solution and is typically heated to about 60°C to increase the reaction rate. vedantu.comyoutube.com The intensely purple permanganate ion is reduced to the colorless manganese(II) ion. uoa.edu.iq The endpoint of the titration is indicated by the persistence of a faint pink color, signaling that all the oxalate has been consumed. vedantu.combyjus.com KMnO₄ acts as its own indicator in this process. uoa.edu.iq

Microscopic and Elemental Analysis Techniques (e.g., Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy, X-ray Fluorescence Spectroscopy)

These techniques provide critical information on the morphology, crystal structure, and elemental composition of potassium oxalate.

Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX) is a powerful combination for material characterization. SEM provides high-resolution images of the surface morphology of potassium oxalate crystals. nih.govnih.gov Simultaneously, the EDX detector analyzes the X-rays emitted from the sample when bombarded by the electron beam, allowing for elemental analysis. nih.govnih.gov This confirms the presence and relative amounts of potassium, carbon, and oxygen. nih.gov

X-ray Fluorescence (XRF) Spectroscopy is a non-destructive technique for determining the elemental composition of materials. yale.edu XRF can be used to quantify the potassium content in a sample, offering a way to verify the purity and stoichiometry of potassium oxalate. researchgate.net Compared to SEM-EDS, XRF generally has better detection limits for heavier elements and analyzes a larger sample area, providing a more representative bulk composition. yale.eduedax.com

Validation and Optimization of Oxalate Analytical Procedures

Validating an analytical method is essential to ensure its results are accurate and reliable. semanticscholar.org The optimization of these procedures ensures the best possible performance. nih.gov

Validation of an oxalate analytical method involves assessing several key performance parameters. elsevier.essemanticscholar.org

| Parameter | Description |

| Linearity | The ability of the method to produce results proportional to the analyte concentration over a specific range. nih.gov |

| Accuracy | The closeness of the measured value to the true value, often checked with certified reference materials or recovery studies. nih.gov |

| Precision | The agreement between repeated measurements of the same sample, indicating the method's reproducibility. nih.gov |

| Selectivity/Specificity | The ability to measure oxalate accurately in the presence of other potentially interfering compounds. nih.gov |

| Limit of Detection (LOD) | The lowest concentration of oxalate that can be reliably detected. nih.gov |

| Limit of Quantification (LOQ) | The lowest concentration of oxalate that can be measured with acceptable accuracy and precision. nih.gov |

| Robustness | The method's resistance to small, deliberate changes in procedural parameters, indicating its reliability in routine use. nih.gov |

Optimization involves systematically adjusting method parameters to achieve the desired performance. For HPLC, this could mean changing the mobile phase composition or flow rate. mdpi.com For GC-MS, derivatization conditions might be adjusted. nih.gov For enzymatic assays, factors like pH and temperature are critical. nih.gov Statistical methods like Design of Experiments (DoE) can be employed to efficiently optimize multiple variables at once.

Biochemical Roles and Plant Metabolism of Oxalate

Endogenous Oxalate (B1200264) Biosynthesis Pathways in Plants

The synthesis of oxalate in plants is a complex process involving several metabolic routes, with the primary precursors being glyoxylate (B1226380), L-ascorbic acid, and oxaloacetate. researchgate.net The prominence of each pathway can differ depending on the plant species, tissue type, and developmental stage. researchgate.net

Glyoxylate Pathway: The oxidation of glyoxylate is considered a significant pathway for oxalate biosynthesis. nih.gov Glyoxylate itself is an intermediate in the photorespiratory carbon oxidation cycle. royalsocietypublishing.org The enzyme glycolate (B3277807) oxidase catalyzes the conversion of glycolate to glyoxylate and subsequently can oxidize glyoxylate to oxalate. nih.govnih.gov

Ascorbic Acid (Vitamin C) Pathway: The breakdown of L-ascorbic acid is another major route to oxalate formation. researchgate.net This pathway involves the cleavage of ascorbic acid to produce oxalate and L-threonate. nih.gov Research has shown that the carbons from ascorbic acid are directly incorporated into oxalic acid within the specialized cells that form calcium oxalate crystals.

Oxaloacetate Pathway: Oxaloacetate, an intermediate of the tricarboxylic acid (TCA) cycle, can also serve as a precursor for oxalate. nih.govnih.gov An enzyme, oxaloacetate acetylhydrolase, has been identified in plants that can hydrolyze oxaloacetate to produce oxalate and acetate. nih.govnih.gov This pathway provides a link between mainstream carbohydrate metabolism and oxalate production.

Table 1: Key Enzymes in Plant Oxalate Biosynthesis

| Precursor | Key Enzyme | Product |

|---|---|---|

| Glycolate/Glyoxylate | Glycolate Oxidase (GLO) | Oxalate |

| L-Ascorbic Acid | (Enzymatic/Non-enzymatic cleavage) | Oxalate |

| Oxaloacetate | Oxaloacetate Acetylhydrolase (OXAC) | Oxalate |

Functions of Oxalate in Plant Physiology

Oxalate performs a variety of crucial functions in the normal growth and development of plants, from regulating mineral levels to contributing to energy metabolism. researchgate.netacs.org

Calcium Homeostasis: One of the most well-documented roles of oxalate is the regulation of calcium levels. nih.govannualreviews.org Plants take up calcium from the soil, and high concentrations can be toxic. By synthesizing oxalic acid, plants can precipitate excess calcium as insoluble calcium oxalate crystals, effectively sequestering it in a harmless form, often within the vacuoles of specialized cells called idioblasts. nih.govnih.gov This process of biomineralization is a high-capacity calcium regulation system. annualreviews.org

pH Regulation: As a dicarboxylic acid, oxalic acid plays a role in maintaining the pH balance within plant cells and tissues. researchgate.netnih.gov The production or degradation of this acid can help buffer the cytoplasm against pH fluctuations that may result from various metabolic processes, such as nitrogen assimilation. nih.gov

Photosynthesis: A novel role for oxalate in photosynthesis, termed "alarm photosynthesis," has been discovered. wikipedia.orgnih.gov Under conditions of stress, such as drought, when stomata close to conserve water, the availability of atmospheric CO2 for photosynthesis is limited. nih.gov In these situations, plants can break down calcium oxalate crystals. nih.gov The released oxalate is then oxidized by oxalate oxidase to produce CO2, which can be used by the Calvin cycle to sustain a low level of photosynthesis. wikipedia.orgnih.gov This mechanism helps protect the photosynthetic apparatus from photo-damage during stress. nih.gov

Table 2: Physiological Functions of Oxalate in Plants

| Function | Mechanism | Significance |

|---|---|---|

| Calcium Homeostasis | Precipitation of excess calcium as insoluble calcium oxalate crystals. nih.govannualreviews.org | Prevents calcium toxicity and allows for high-capacity calcium storage. nih.gov |

| pH Regulation | Production/degradation of oxalic acid to buffer cellular pH. researchgate.netnih.gov | Maintains stable intracellular pH during metabolic shifts. nih.gov |

| Alarm Photosynthesis | Degradation of calcium oxalate to provide an internal CO2 source. wikipedia.orgnih.gov | Sustains photosynthesis and protects against photoinhibition during stomatal closure. nih.gov |

Role in Plant Defense Mechanisms and Heavy Metal Detoxification

Oxalate is a key player in defending plants against both biological and environmental threats. cabidigitallibrary.orgresearchgate.net

Plant Defense: The formation of calcium oxalate crystals is a significant defense mechanism against herbivores. annualreviews.orguark.edu These crystals can be sharp and abrasive, deterring feeding by chewing insects. uark.edui-scholar.in When ingested, they can cause irritation and may be toxic. In some plants, specialized structures like stinging hairs contain oxalate crystals that can puncture the skin of an animal and deliver irritants. uark.edu Furthermore, the production of oxalic acid can be a factor in plant resistance to pathogens, as some fungi secrete it to break down host cell walls, and plants, in turn, have mechanisms to counter this. researchgate.netcdnsciencepub.com

Heavy Metal Detoxification: Oxalate plays a crucial role in the detoxification of heavy metals, particularly in acidic soils where phytotoxic metals like aluminum (Al) are more soluble. i-scholar.inepa.gov Plants can exude oxalic acid from their roots into the surrounding soil. i-scholar.in The oxalate then chelates the toxic metal ions, forming stable, non-toxic complexes that are less available for uptake by the plant. i-scholar.in Some plants can also tolerate and accumulate high levels of metals internally by forming oxalate complexes, which are then sequestered in vacuoles, away from sensitive metabolic processes. researchgate.net However, the role of calcium oxalate crystals as a direct sink for heavy metals like lead and zinc appears to be limited in some species. nih.gov

Genetic Engineering Approaches for Modulating Oxalate Metabolism in Plants

Due to the role of oxalate as an antinutrient in human and animal diets, there is significant interest in developing strategies to reduce its content in crop plants. nih.gov Biotechnological approaches offer a promising avenue for achieving this. nih.gov

Overexpression of Oxalate-Degrading Enzymes: A primary strategy involves the genetic engineering of plants to express genes that encode oxalate-degrading enzymes. nih.gov Two key enzymes are targeted:

Oxalate Oxidase: This enzyme converts oxalate into carbon dioxide and hydrogen peroxide.

Oxalate Decarboxylase (OxdC): This enzyme breaks down oxalate into formic acid and carbon dioxide without requiring additional cofactors. researchgate.net

By introducing and expressing genes for these enzymes, often from fungal or bacterial sources, researchers have successfully reduced the accumulation of oxalate in various plant tissues. nih.gov

Advanced Applications in Materials Science and Industrial Processes Research Focus

Role as a Chelating Agent in Metal Extraction and Refining Technologies

Ethanedioic acid, potassium salt, serves as a potent chelating agent in various industrial applications, particularly in the realm of metal extraction and refining. 3m.com Its efficacy stems from the ability of the oxalate (B1200264) anion to form stable, water-soluble complexes with a wide range of metal ions. This property is instrumental in processes where the selective removal or separation of metals is crucial. apni.ru

In hydrometallurgical processes, potassium oxalate is employed to leach metals from ores and concentrates. The formation of stable metal-oxalate complexes facilitates the dissolution of metal compounds that are otherwise insoluble. This is particularly valuable in the extraction of valuable metals from complex and low-grade ores. ceramist.or.kr For instance, research has demonstrated the use of oxalate reagents, including potassium salts, for the efficient extraction of aluminum and iron from bauxite (B576324) ore. usf.edu The process involves the formation of aqueous metal-oxalate complexes, which can then be selectively precipitated by adjusting process conditions such as pH. usf.edu

Furthermore, the chelating nature of potassium oxalate is utilized in refining processes to purify metals. By forming complexes with impurity metals, it allows for their removal from solutions containing the target metal. This selective precipitation is a key step in achieving high-purity metals required for various advanced applications. The ability of the oxalate ion to bind strongly to metal cations makes it a valuable tool in separation and purification technologies within the metallurgical industry. ceramist.or.kr

The following table summarizes the chelating applications of potassium oxalate in metal extraction:

| Application Area | Mechanism of Action | Target Metals | Reference |

| Metal Extraction from Ores | Forms stable, soluble metal-oxalate complexes to leach metals. | Aluminum, Iron, Copper, Nickel, Cobalt | apni.ruusf.edu |

| Metal Refining and Purification | Selectively precipitates impurity metals as oxalate complexes. | Various | apni.ru |

| Environmental Remediation | Binds to heavy metal ions in contaminated soil and water for removal. | Heavy metals | 3m.com |

Applications in Catalysis and Materials Synthesis (e.g., Metal Oxalates as Precursors)

Potassium oxalate plays a significant role as a precursor in the synthesis of various materials, particularly metal oxalates, which in turn serve as intermediates for the production of metal oxides with specific properties. The combustion of metal oxalates is a common method to produce fine metal oxide powders, which are essential components in many advanced materials, including catalysts, pigments, and electronic ceramics.

The synthesis of transition metal oxalate complexes often involves the reaction of a metal salt with a source of oxalate ions, such as potassium oxalate. researchgate.net These metal oxalate precursors can then be thermally decomposed to yield metal or metal oxide nanoparticles with controlled size and morphology. This method is advantageous due to the relatively low decomposition temperatures of metal oxalates and the volatile nature of the byproducts (carbon monoxide and carbon dioxide), which leads to high-purity final products.

In the field of catalysis, materials derived from potassium oxalate precursors exhibit notable activity. For example, the synthesis of porous carbons, a topic that will be explored further, can be catalyzed by potassium-based salts, including potassium oxalate. researchgate.net Additionally, the controlled synthesis of mixed-metal oxides via the oxalate precursor route allows for the creation of catalysts with tailored compositions and structures, influencing their catalytic performance in various chemical transformations.

Utilization in Electroplating and Metal Surface Treatments

Potassium oxalate and its derivatives are utilized in electroplating baths and for the surface treatment of metals to enhance their properties, such as corrosion resistance. In electroplating, metal salts are crucial for various functions within the plating solution. horiba.com For instance, a citrate-oxalate buffer system can be used to control the pH of gold electroplating baths, which is essential for achieving the desired coating quality. researchgate.net

A notable application is the use of titanium potassium oxalate in the micro-arc oxidation (MAO) coating process for aluminum alloys. The addition of titanium potassium oxalate to the electrolyte has been shown to improve the anti-corrosion properties of the resulting coating. Studies have demonstrated that a specific concentration of titanium potassium oxalate in the electrolyte leads to a more compact and uniform coating, thereby enhancing the corrosion resistance of the aluminum alloy. The resulting coating incorporates titanium, which contributes to its protective properties.

The table below details the effect of titanium potassium oxalate concentration on the properties of MAO coatings on aluminum alloy:

| Titanium Potassium Oxalate Concentration (g/L) | Coating Compactness | Corrosion Resistance | Reference |

| 0 | Baseline | Baseline | |

| 10 | Improved | Enhanced | |

| 15 | Decreased | Reduced |

Furthermore, oxalate precipitation is a method studied for the recovery of metals from spent electroless plating solutions. This process can recover both the metal and the complexing agents for reuse, contributing to more sustainable industrial practices.

Functionality in Textile Dyeing as a Mordant

In the textile industry, certain metal salts of oxalic acid, such as titanium potassium oxalate, function as effective mordants in the natural dyeing process. A mordant is a substance used to fix a dye to the fibers, making the color more resistant to washing and fading (improving wash-fastness and lightfastness).

Titanium oxalate is particularly noted for its ability to produce vibrant orange shades when used in combination with tannins and yellow dyes. It forms strong complexes between the dye molecules and the textile fibers, which not only enhances the color but also improves its durability. This mordant is suitable for use with both protein fibers (like wool and silk) and cellulosic fibers (like cotton and linen).

The use of titanium oxalate as a mordant offers an alternative to more common mordants like alum and can be used to achieve a different range of colors. The process typically involves treating the fabric with a solution of the mordant before or during the dyeing process.

Exploration in Energy Storage Technologies (e.g., as Activating Reagent for Porous Carbons)

A promising area of research for potassium oxalate is its use as an activating reagent in the synthesis of porous carbons for energy storage applications. Activated carbons are highly sought-after materials for gas storage and as electrodes in supercapacitors due to their high surface area and well-developed pore structure. researchgate.net

The chemical activation process using potassium salts, including potassium oxalate, is a method to create high-performance activated carbons from various precursors, such as corn starch and tannins. Potassium oxalate is considered a less corrosive and more environmentally benign alternative to commonly used activating agents like potassium hydroxide. researchgate.net

Research has shown that the interaction of potassium oxalate with the carbon precursor during heat treatment leads to the development of a hierarchical porous structure with a high specific surface area. These properties are crucial for applications like methane (B114726) storage, where the material's ability to adsorb large quantities of gas is paramount. Studies have demonstrated that porous carbons activated with potassium oxalate exhibit significant CO2 and methane uptake capacities.

The following table summarizes the properties of porous carbons activated with different potassium salts:

| Activating Agent | Carbon Precursor | Specific Surface Area (m²/g) | Application | Reference |

| Potassium Oxalate | Corn Starch | High | Methane Storage | |

| Potassium Oxalate | Tannin | 1192 | CO₂ Adsorption | |

| Various Potassium Salts (including K₂C₂O₄·H₂O) | Glucosamine Hydrochloride Hydrochar | Up to 2403 | CO₂ Adsorption |

Applications in Chemical Mechanical Planarization (CMP) Slurries for Semiconductor Manufacturing

In the semiconductor manufacturing industry, the Chemical Mechanical Planarization (CMP) process is critical for achieving the high degree of surface flatness required for modern integrated circuits. 3m.com CMP slurries are complex chemical mixtures that typically contain abrasive particles, an oxidizer, and various additives to control the polishing process.

While direct and extensive documentation on the use of "Ethanedioic acid, potassium salt" is not prevalent, the role of its parent acid, oxalic acid, as a complexing agent in CMP slurries is well-established. Oxalic acid is used in slurries for polishing metal layers, such as tantalum nitride, which serves as a diffusion barrier in copper interconnects.

The function of the oxalate is to act as a complexing agent, reacting with the metal surface to form soluble or weakly soluble metal-oxalate complexes. This chemical action, combined with the mechanical abrasion of the slurry particles, facilitates the controlled removal of material from the wafer surface. The effectiveness of the polishing process, including the material removal rate and the final surface quality, is highly dependent on the composition of the slurry, including the concentration of the complexing agent and the pH of the solution. Given the role of oxalic acid, it is plausible that potassium oxalate could be used to provide the oxalate ion and buffer the pH in certain CMP slurry formulations.

Development of Potassium Oxalate-Based Water Treatment Methodologies

Potassium oxalate is utilized in water treatment processes primarily due to its ability to act as a powerful binding and chelating agent for heavy metals. In analytical chemistry, it is used as a reagent to identify and quantify the presence of calcium and other heavy metals in a substance.

In water treatment applications, potassium oxalate can be used to locate and bind to toxic heavy metal ions. Once these metal ions are chelated by the oxalate, they can be more easily removed from the water through precipitation or other separation techniques. This process is a form of environmental remediation aimed at purifying contaminated water sources. 3m.com The formation of stable complexes with harmful metal ions is a key principle behind the development of effective decontamination strategies using potassium oxalate. 3m.com

Environmental and Geochemical Interactions

Mechanisms of Potassium Release and Fixation in Calcareous Soils in the Presence of Oxalate (B1200264)

In calcareous soils, the dynamics of potassium (K), an essential plant nutrient, are complex and influenced by the presence of organic acids like oxalate. colab.ws The release and fixation of potassium in these soils are governed by several mechanisms, including exchange reactions and mineral dissolution.

Studies have shown that in highly calcareous soils, exchange reactions are the primary mechanism for potassium release. researchgate.nettandfonline.com However, the role of oxalate in this process is multifaceted. In the short term, oxalic acid can actually extract less potassium compared to other solutions like calcium chloride (CaCl2) and hydrochloric acid (HCl). colab.wsresearchgate.net This is attributed to the precipitation of soluble calcium as calcium oxalate, which reduces the exchange of soluble calcium with non-exchangeable potassium. colab.wsresearchgate.net

Over the long term, however, oxalic acid proves to be more effective at releasing potassium than many other extractants. colab.wsresearchgate.net This is because oxalic acid, along with other organic acids like citric acid, can dissolve potassium-bearing minerals. colab.wsresearchgate.net Research indicates that oxalic acid is particularly effective in dissolving these minerals and releasing potassium over extended periods. researchgate.net

Furthermore, the presence of organic acids like oxalate can lower the potassium fixation capacity of soils. colab.wsresearchgate.net This is likely due to the dissolution of potassium-fixing minerals such as smectite and illite (B577164) by the oxalate. colab.wsresearchgate.net The amount of potassium re-fixation in soils treated with oxalic acid has been observed to be lower than in soils treated with CaCl2. researchgate.net

The effectiveness of potassium extraction by oxalic acid can also be influenced by factors such as soil temperature. Heated soils have been shown to release significantly more potassium to oxalic acid solutions compared to unheated soils. tandfonline.com

Table 1: Cumulative Potassium Release from Calcareous Soils with Different Extractants

| Extractant (0.025 M) | Cumulative K Release (mg kg⁻¹) - Torriorthents | Cumulative K Release (mg kg⁻¹) - Haploxererts |

|---|---|---|

| CaCl₂ | 61 | 248 |

| HCl | Data not available | Data not available |

| Oxalic Acid | Data not available | Data not available |

| Citric Acid | Data not available | Data not available |

Data derived from studies on K release in calcareous soils, highlighting the range of cumulative K release in different soil types. researchgate.net

Role in Mineral Dissolution and Nutrient Bioavailability in Soil Systems

Oxalate plays a crucial role in the dissolution of various minerals in soil, which in turn affects the bioavailability of essential nutrients for plants and microorganisms. researchgate.net The ability of oxalate to form complexes with metal ions is a key factor in this process.

One of the significant roles of oxalate is in increasing the availability of phosphorus (P). Oxalate can enhance the dissolution of phosphate-bearing minerals like apatite [Ca₅(PO₄)₃(F,Cl,OH)]. nih.gov By complexing with calcium on the surface of apatite, oxalate weakens the metal-oxygen bonds, leading to the release of phosphate (B84403) into the soil solution. nih.gov Scanning electron microscopy analyses have confirmed the formation of calcium oxalate crystals on the surface of apatite during this process. nih.gov

Oxalate is also effective in dissolving iron (Fe) and aluminum (Al) oxides in the soil. researchgate.netpsu.edu This is particularly important in forest ecosystems where oxalate is a dominant low molecular weight organic anion. researchgate.net Through complexation reactions with iron and aluminum, both in the soil solution and at mineral surfaces, oxalate can increase the availability of nutrients like phosphorus that may be bound to these oxides. researchgate.net

Table 2: Effect of Oxalate on Mineral Dissolution and Nutrient Release

| Mineral | Interacting Ion | Effect of Oxalate | Released Nutrient/Element |

|---|---|---|---|

| Apatite | Ca²⁺ | Dissolution | Phosphorus (P) |

| Iron Oxides | Fe³⁺ | Dissolution | Iron (Fe), associated nutrients |

| Aluminum Oxides | Al³⁺ | Dissolution | Aluminum (Al), associated nutrients |

| K-bearing minerals (e.g., illite, smectite) | K⁺ | Dissolution | Potassium (K) |

This table summarizes the role of oxalate in the dissolution of key soil minerals and the subsequent release of important nutrients.

Phytoremediation Potential Involving Oxalate Chemistry

Phytoremediation is an environmentally friendly technology that uses plants to clean up contaminated soils. nih.govyoutube.com Oxalate chemistry can play a significant role in enhancing the effectiveness of phytoremediation, particularly for soils contaminated with heavy metals and certain organic pollutants.

The application of oxalate can improve the phytoextraction of heavy metals. For instance, in soils contaminated with zinc (Zn), oxalate has been shown to be a superior extractant compared to powerful chelating agents like EDTA, especially when the zinc is associated with iron oxides. psu.edu Oxalate's ability to dissolve these oxides releases the bound zinc, making it available for plant uptake. psu.edu However, for other metals like lead (Pb), oxalate is less effective due to the formation of highly insoluble lead oxalate. psu.edu

Beyond heavy metals, oxalate chemistry is also being explored for the remediation of organic pollutants. Research has demonstrated that ferrous oxalate can effectively degrade phenanthrene, a type of polycyclic aromatic hydrocarbon, in contaminated soil under visible light. nih.gov This photochemical process involves the continuous production of hydroxyl radicals, which are powerful oxidizing agents that break down the organic pollutant. nih.gov Importantly, this method has been shown to significantly reduce the phytotoxicity of the contaminated soil. nih.gov

Phytostabilization is another phytoremediation technique where oxalate can be beneficial. nih.govyoutube.com In this approach, plants are used to immobilize contaminants in the soil, preventing their entry into the food chain. youtube.com The production of oxalate by plant roots can lead to the precipitation of certain metals as insoluble oxalate salts, thus stabilizing them in the rhizosphere.

Biomineralization Processes Involving Oxalate in Geological and Biological Contexts

Biomineralization is the process by which living organisms produce minerals. youtube.comresearchgate.net Oxalate is a key player in many biomineralization processes, with calcium oxalate being the most abundant biomineral of this type found in nature. researchgate.net

In the biological realm, many plants and fungi produce calcium oxalate crystals. researchgate.netnih.gov The formation of these crystals is thought to serve several functions, including the regulation of calcium levels, detoxification of heavy metals, and defense against herbivores. researchgate.net Fungi, particularly ectomycorrhizal fungi, form calcium oxalate crystals on their hyphae, which is believed to be an important step in the translocation and cycling of calcium and phosphorus in the soil. nih.gov The morphology of these crystals can vary, including prismatic, styloid, and raphide forms. nih.gov

From a geological perspective, the biomineralization of oxalate has significant implications. The formation and dissolution of calcium oxalate in soils are part of the larger calcium and carbon cycles. publish.csiro.au In what is known as the oxalate-carbonate pathway, the metabolism of calcium oxalate by microorganisms can lead to the sequestration of carbon dioxide (CO₂) into soils in the form of insoluble calcium carbonate (calcite). researchgate.netresearchgate.net This process is being recognized for its potential contribution to global carbon turnover. researchgate.netresearchgate.net

Oxalate biominerals are also found in rocks and are associated with the weathering processes carried out by lichens. researchgate.net The study of these biominerals provides insights into biogeochemical cycles and the interactions between the biosphere and the geosphere.

Table 3: Examples of Oxalate Biomineralization

| Organism/System | Biomineral Formed | Proposed Function/Significance |

|---|---|---|

| Plants | Calcium Oxalate | Calcium regulation, defense, heavy metal detoxification |

| Fungi (Ectomycorrhizal) | Calcium Oxalate | Calcium and phosphorus cycling, pH regulation |

| Lichens | Metal Oxalates | Rock weathering, soil formation |

| Soil Microorganisms | Calcium Carbonate (from oxalate degradation) | Carbon sequestration (oxalate-carbonate pathway) |

This table provides examples of organisms and systems involved in oxalate biomineralization and the significance of these processes.

Theoretical and Computational Chemistry of Ethanedioic Acid, Potassium Salt

Electronic Structure and Bonding Property Investigations (e.g., Density Functional Theory, Full Potential Linearized Augmented Plane Wave Calculations)